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Compound of Interest |

Compound Name: 3-Chloroquinolin-6-ol
CAS No.: 696612-04-1
Cat. No.: B1592057
. J

Scaffold Analysis, Synthetic Methodologies, and Therapeutic Applications

Executive Summary & Chemical Profile

3-Chloroquinolin-6-ol (CAS: 13679-75-9) represents a privileged scaffold in modern drug
discovery, distinct from its more common isomer, 8-hydroxyquinoline (a metal chelator). In
medicinal chemistry, the 3-chloroquinolin-6-ol core serves two critical functions:

o Metabolic Stability: The chlorine atom at the C3 position blocks the primary site of metabolic
oxidation (CYP450-mediated hydroxylation) common in quinoline drugs, extending half-life (

).

o Functional Handle: The C6-hydroxyl group acts as a versatile nucleophile for etherification,
allowing the attachment of solubilizing tails or specific pharmacophores targeting kinase
pockets (e.g., PI3K/mTOR).
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Property Value Relevance

Fragment-based drug
Molecular Formula H )
discovery (FBDD) core.

CINO

Low MW allows significant
Molecular Weight 179.60 g/mol decoration while adhering to
Lipinski's Rule of 5.

Optimal lipophilicity for
cLogP ~2.3 membrane permeability before

functionalization.

Exists as a neutral phenol at
pKa (OH) ~9.2 physiological pH; ionizable for

formulation.

Weakly basic pyridine nitrogen;
pKa (N) ~4.2 less likely to be protonated at
pH 7.4 than aliphatic amines.

Synthetic Pathways: Causality & Protocol Design

To access 3-chloroquinolin-6-ol with high regiocidelity, standard quinoline syntheses (e.g.,
Skraup) are often insufficient because they struggle to place a halogen specifically at C3
without competing reactions.

Two authoritative pathways are presented below. Method A is preferred for laboratory-scale
precision, utilizing a ring-expansion strategy that guarantees the C3-chlorine placement.

Method A: The Indole Ring Expansion (Carbene
Insertion)

This method utilizes the Ciamician-Dennstedt rearrangement type logic, where a carbene
generated from chloroform inserts into an indole to form a 3-chloroquinoline.

e Precursor: 5-Methoxyindole (Commercial, inexpensive).
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e Reagent: Chloroform (CHCI

), NaOH, TEBA (Phase Transfer Catalyst).

¢ Mechanism: Dichlorocarbene (:CClI

) attacks the indole C2-C3 double bond. The resulting cyclopropane intermediate rearranges
to expand the pyrrole ring into a pyridine ring, placing the chlorine at C3.

Method B: The Sandmeyer Approach (Scale-Up Route)

For larger batches, converting an amino-quinoline is robust but longer.

Nitration: 6-Methoxyquinoline

3-Nitro-6-methoxyquinoline.
e Reduction:

3-Amino-6-methoxyquinoline.
e Sandmeyer:

Diazotization + CuCl

3-Chloro-6-methoxyquinoline.

o Deprotection: BBr
3-Chloroquinolin-6-ol.

Experimental Protocol: Indole Expansion Route

Objective: Synthesis of 3-Chloro-6-methoxyquinoline followed by demethylation.

Step 1: Synthesis of 3-Chloro-6-methoxyquinoline

e Setup: Equip a 500 mL round-bottom flask with a mechanical stirrer and reflux condenser.

o Reagents: Dissolve 5-methoxyindole (14.7 g, 100 mmol) in dichloromethane (DCM) (100
mL).
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o Catalyst: Add benzyltriethylammonium chloride (TEBA) (2.0 g) as a phase transfer catalyst.
o Base Addition: Add 50% aqueous NaOH (80 mL) dropwise while stirring vigorously.
o Carbene Generation: Add chloroform (CHCI

, 40 mL) dropwise over 30 minutes. The reaction is exothermic; maintain temperature
C.

e Reaction: Reflux at 45-50"\circ$C for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

o Workup: Cool to RT. Separate layers. Extract aqueous layer with DCM (2 x 50 mL). Wash
combined organics with water and brine. Dry over Na

SO

 Purification: Flash column chromatography (Silica gel, 5-10% EtOAc in Hexane).

o Yield: ~65-70% (Yellow solid).

Step 2: Demethylation to 3-Chloroquinolin-6-ol

e Setup: Flame-dried 250 mL flask under Nitrogen atmosphere.

Solvent: Dissolve 3-chloro-6-methoxyquinoline (5.0 g, 25.8 mmol) in dry DCM (50 mL). Cool
to -78"\circ$C (Dry ice/acetone).

Reagent: Add Boron tribromide (BBr

) (1.0 M in DCM, 78 mL, 3 eq) dropwise over 20 mins.

Warming: Allow to warm to RT overnight.

Quench: Cool to 0M\circ

_3$ until pH ~7.
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« |solation: Extract with EtOAc (3 x 100 mL). The product is amphoteric but prefers the organic
layer at neutral pH.

o Characterization: Recrystallize from Ethanol/Water.
o Appearance: Off-white to beige powder.
o 1H NMR (DMSO-d6):

10.2 (s, OH), 8.65 (d, H2), 8.30 (d, H4), 7.85 (d, H8), 7.35 (dd, H7), 7.15 (d, H5).

Visualization: Synthesis & SAR Logic

5-Methoxyindole [N 1 3-Cl: Blocks Metabolic |
Phase Transfer) Ring Expansion BBr3/DCM :

(Precursor) ....1 Oxidation (CYP) !

- Cyclopropane -HCI 3-Chloro-6-methoxy Demethylation 3-Chloroquinolin-6-0! |ttt
Cioie e * 25 N
Dichlorocarbene SRR e R | 6-OH: Handle for |
| Etherification |

Click to download full resolution via product page

Caption: Figure 1. Synthesis of 3-Chloroquinolin-6-ol via Indole Ring Expansion and SAR
features.

Medicinal Chemistry Applications
A. Metabolic Blocking (The "3-Chloro" Effect)

In unsubstituted quinolines, the C3 position is electron-rich and susceptible to electrophilic
enzymatic oxidation. Introducing a chlorine atom at C3:

 Steric/Electronic Shielding: Prevents the formation of the 3,4-epoxide intermediate often
required for metabolic clearance.

 Lipophilicity Modulation: Increases logP by ~0.7 units compared to the hydrogen analog,
improving blood-brain barrier (BBB) penetration for CNS targets.
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B. Case Study: Antimalarial & Kinase Inhibitors

The 3-chloroquinolin-6-ol scaffold is a bioisostere for the naphthol ring found in various

kinase inhibitors.

Antimalarial: 3-chloroquinolines mimic the chloroquine core but the 6-OH allows for the
attachment of basic amine side chains (e.g., via Williamson ether synthesis with amino-alkyl
halides) to accumulate in the parasite food vacuole.

Anticancer (PI3K/mTOR): The quinoline nitrogen (N1) acts as a hydrogen bond acceptor in
the ATP-binding pocket, while the 6-oxygen interacts with the hinge region or solvent front
residues.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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